2-(1-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide
CAS No.: 303083-48-9
Cat. No.: VC21403584
Molecular Formula: C19H15N3O4
Molecular Weight: 349.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 303083-48-9 |
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Molecular Formula | C19H15N3O4 |
Molecular Weight | 349.3g/mol |
IUPAC Name | 2-naphthalen-1-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
Standard InChI | InChI=1S/C19H15N3O4/c23-19(21-20-12-14-8-10-16(11-9-14)22(24)25)13-26-18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,21,23)/b20-12+ |
Standard InChI Key | ZHYURVQCDFHBDT-UDWIEESQSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
2-(1-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide is an organic compound classified within the hydrazone family, characterized by the presence of a hydrazone functional group (). This compound is notable for its structural complexity, combining aromatic systems and functional groups that contribute to its chemical and biological properties.
Molecular and Structural Details
2.1 Molecular Formula and Weight
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Molecular Formula: .
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Molecular Weight: 297.31 g/mol.
2.2 Structural Features
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The compound integrates a naphthyl moiety connected via an ether linkage to a hydrazone group.
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The hydrazone group is further attached to a benzylidene moiety substituted with a nitro group at the para position, enhancing electron-withdrawing properties.
Property | Value |
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Molecular Formula | |
Molecular Weight | 297.31 g/mol |
Functional Groups | Hydrazone, Ether, Nitro |
Aromatic Systems | Naphthyl and Benzylidene Moieties |
Synthesis Pathway
3.1 Starting Materials
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1-Naphthol: Provides the naphthyl ether backbone.
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4-Nitrobenzaldehyde: Supplies the benzylidene moiety with a nitro substituent.
3.2 Synthetic Process
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Step 1: Formation of an intermediate acetohydrazide by reacting ethyl acetate with hydrazine hydrate.
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Step 2: Condensation of the acetohydrazide with 4-nitrobenzaldehyde in ethanol under acidic conditions to yield the final product .
Spectroscopic Characterization
The compound is typically characterized using advanced spectroscopic techniques:
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NMR Spectroscopy: Provides detailed information on proton and carbon environments in the molecule.
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Infrared (IR) Spectroscopy: Identifies functional groups such as , , and .
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
Potential Applications
6.1 Medicinal Chemistry
6.2 Coordination Chemistry
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The hydrazone group facilitates chelation with transition metals, making it suitable for designing catalysts or materials for electronic applications.
Research Findings and Implications
7.2 Structure-Activity Relationships (SAR)
The nitro group enhances electron-withdrawing effects, potentially increasing biological activity by improving binding affinity to target proteins.
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